molecular formula C21H22N6 B15250917 4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile CAS No. 205381-66-4

4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile

Cat. No.: B15250917
CAS No.: 205381-66-4
M. Wt: 358.4 g/mol
InChI Key: JLFIGWIBNSPGAG-UHFFFAOYSA-N
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Description

4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an amino group and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the amino and benzenecarbonitrile groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with similar structural features.

    4-((3-Amino-5-((2,3,5,6-tetramethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile: A closely related compound with slight variations in the substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

205381-66-4

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

4-[[4-amino-6-[(2,3,5,6-tetramethylphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

InChI

InChI=1S/C21H22N6/c1-12-9-13(2)15(4)18(14(12)3)10-19-25-20(23)27-21(26-19)24-17-7-5-16(11-22)6-8-17/h5-9H,10H2,1-4H3,(H3,23,24,25,26,27)

InChI Key

JLFIGWIBNSPGAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N)C)C

Origin of Product

United States

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